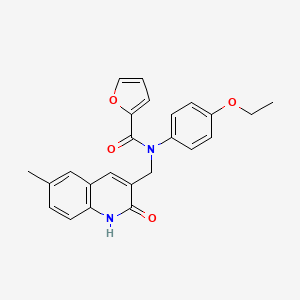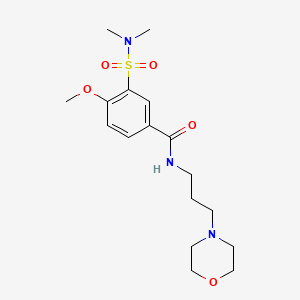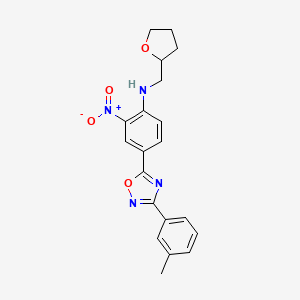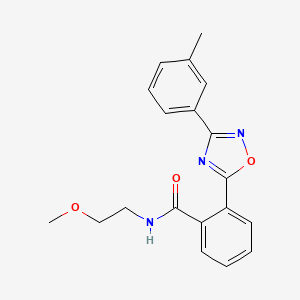
N-(2-methoxyethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOB, and it has been synthesized using various methods.
Mechanism of Action
MOB exerts its biological effects by selectively binding to specific proteins and enzymes. The unique structure of MOB allows it to interact with these biomolecules in a specific manner, leading to changes in their activity and function. MOB has been shown to interact with various proteins and enzymes, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
MOB has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. In cancer cells, MOB has been shown to inhibit cell growth and induce apoptosis. In neurons, MOB has been shown to protect against oxidative stress and reduce inflammation.
Advantages and Limitations for Lab Experiments
MOB has several advantages for use in lab experiments, including its high selectivity and specificity for certain proteins and enzymes. However, MOB also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on MOB, including the development of new synthesis methods, the identification of new biological targets, and the optimization of MOB for use in various applications. Additionally, further studies are needed to determine the potential toxicity and safety of MOB in vivo.
Synthesis Methods
MOB can be synthesized using different methods, including the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with 2-bromo-N-(2-methoxyethyl)benzamide in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified using column chromatography. Other methods include the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with 2-chloro-N-(2-methoxyethyl)benzamide in the presence of a base.
Scientific Research Applications
MOB has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine. In biology, MOB has been used as a fluorescent probe for imaging cells and tissues. Studies have shown that MOB can selectively bind to proteins and enzymes, making it an ideal candidate for use in protein labeling and detection.
In chemistry, MOB has been used in the synthesis of various organic compounds, including heterocyclic compounds. The unique structure of MOB makes it an ideal building block for the synthesis of complex organic molecules.
In medicine, MOB has been studied for its potential applications in cancer treatment. Studies have shown that MOB can inhibit the growth of cancer cells by targeting specific proteins and enzymes. MOB has also been studied for its potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-5-7-14(12-13)17-21-19(25-22-17)16-9-4-3-8-15(16)18(23)20-10-11-24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOFCGTUDRHHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

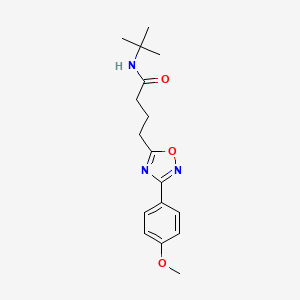
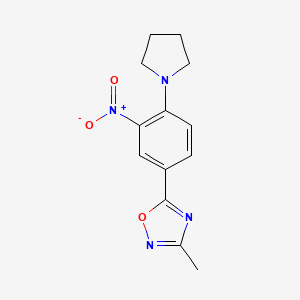
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
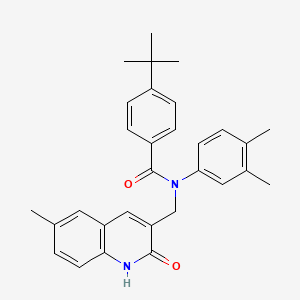

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)

